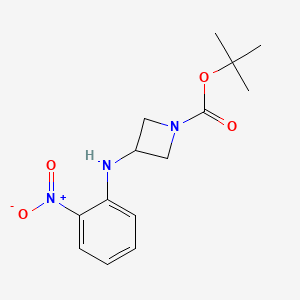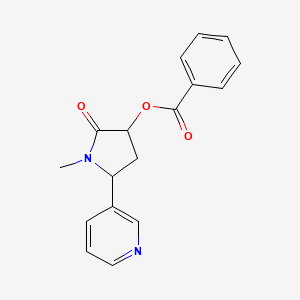![molecular formula C7H16Cl2N2 B13894054 Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[33]heptan-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.3]heptan-2-ylhydrazine dihydrochloride typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with hydrazine hydrate, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding spiro[3.3]heptan-2-one derivatives.
Reduction: Reduction reactions can convert it into spiro[3.3]heptan-2-ylamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in synthetic chemistry and material science.
Scientific Research Applications
Spiro[3.3]heptan-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with unique properties, such as spirocyclic polymers.
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-ylhydrazine dihydrochloride involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure provides a basis for selective interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
Spiro-OMeTAD: A spirocyclic compound used in organic electronics.
Spiro[2.2]pentane: Another spirocyclic compound with different ring sizes.
Uniqueness
Spiro[33]heptan-2-ylhydrazine dihydrochloride is unique due to its specific spirocyclic framework and the presence of the hydrazine functional group
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
spiro[3.3]heptan-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-9-6-4-7(5-6)2-1-3-7;;/h6,9H,1-5,8H2;2*1H |
InChI Key |
UUWWAVSALLTQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


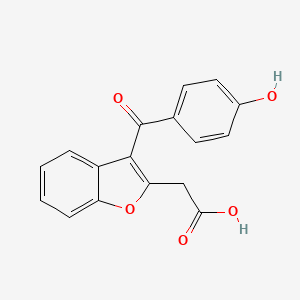
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
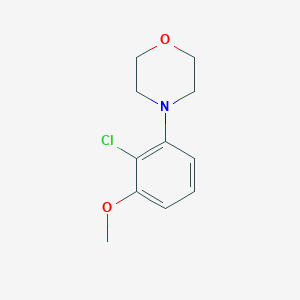

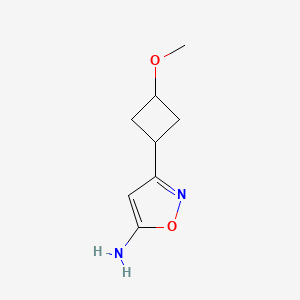

![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
